
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate
Overview
Description
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate is a xanthone derivative, a class of organic compounds known for their diverse biological activities Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which allows for various substitutions, leading to a wide range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-methylxanthone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the xanthone scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate involves its interaction with various molecular targets and pathways. It is known to modulate the activity of nuclear factor erythroid-derived 2-like 2 (Nrf2), a key regulator of cellular antioxidant responses. By enhancing Nrf2 translocation, the compound helps counteract oxidative stress and inflammation in cells. This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate can be compared with other xanthone derivatives such as:
- Methyl 8-hydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
- Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-1-carboxylate
These compounds share a similar xanthone core but differ in the position and nature of their substituents. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 7-methyl-9-oxoxanthene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-6-7-12-11(8-9)15(17)14-10(16(18)19-2)4-3-5-13(14)20-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLFTMEEHQQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=CC=CC(=C3C2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612171 | |
Record name | Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328526-39-2 | |
Record name | Methyl 7-methyl-9-oxo-9H-xanthene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90612171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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